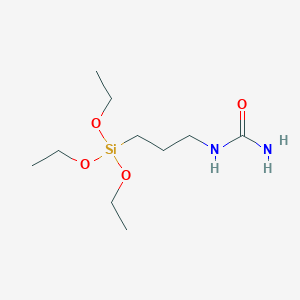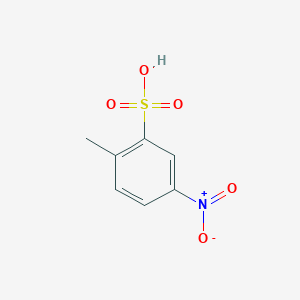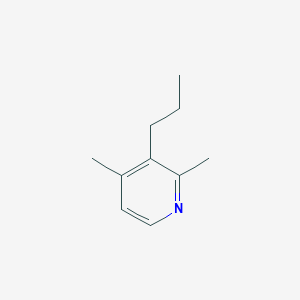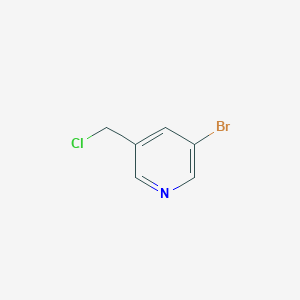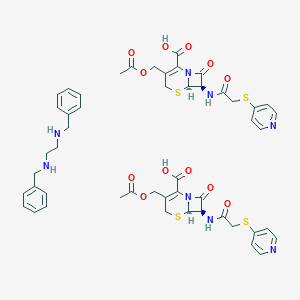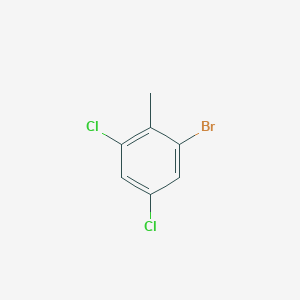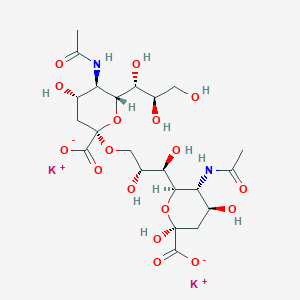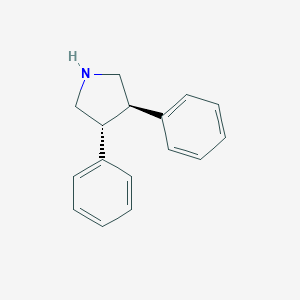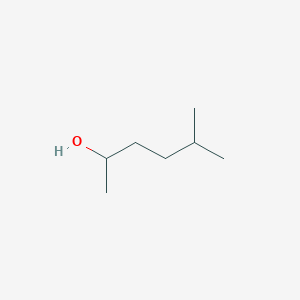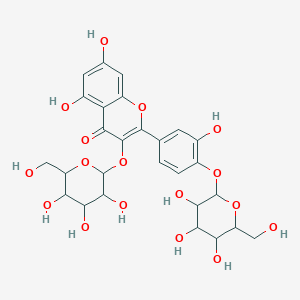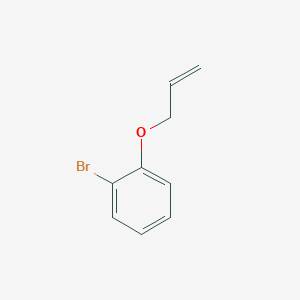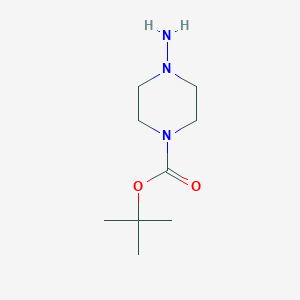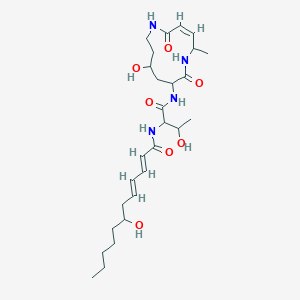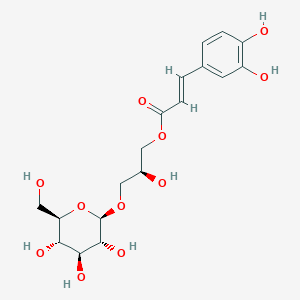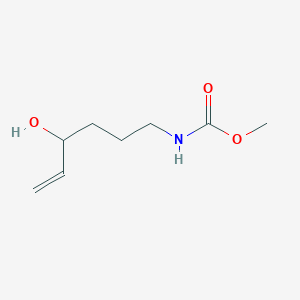
methyl N-(4-hydroxyhex-5-enyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-hydroxyhex-5-enyl)carbamate, also known as MHEC, is a chemical compound that is widely used in scientific research. It is a derivative of cellulose and is commonly used as a thickening agent in various applications, including the food industry, pharmaceuticals, and cosmetics.
Mécanisme D'action
Methyl N-(4-hydroxyhex-5-enyl)carbamate works by forming a gel-like substance when it comes into contact with water. This gel-like substance is able to trap and hold molecules within it, making it an effective thickening agent. In addition, methyl N-(4-hydroxyhex-5-enyl)carbamate has been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases.
Effets Biochimiques Et Physiologiques
Methyl N-(4-hydroxyhex-5-enyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the viscosity of solutions, making it useful as a thickening agent. In addition, methyl N-(4-hydroxyhex-5-enyl)carbamate has been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases. methyl N-(4-hydroxyhex-5-enyl)carbamate has also been shown to be biocompatible, making it useful in tissue engineering applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(4-hydroxyhex-5-enyl)carbamate has several advantages for use in lab experiments. It is water-soluble, making it easy to use in aqueous solutions. It is also easily modified, allowing researchers to tailor its properties to suit their specific needs. However, methyl N-(4-hydroxyhex-5-enyl)carbamate does have some limitations. It can be difficult to dissolve in some solvents, and it can be sensitive to changes in pH and temperature.
Orientations Futures
There are several future directions for research on methyl N-(4-hydroxyhex-5-enyl)carbamate. One area of research is the development of new methods for synthesizing methyl N-(4-hydroxyhex-5-enyl)carbamate. Another area of research is the use of methyl N-(4-hydroxyhex-5-enyl)carbamate in drug delivery systems. Researchers are also exploring the use of methyl N-(4-hydroxyhex-5-enyl)carbamate in tissue engineering, where it could be used to create scaffolds for growing new tissues. Finally, researchers are exploring the use of methyl N-(4-hydroxyhex-5-enyl)carbamate in the food industry, where it could be used as a thickening agent in various products.
Méthodes De Synthèse
Methyl N-(4-hydroxyhex-5-enyl)carbamate is synthesized by reacting cellulose with methylene chloride and chloroacetic acid. The reaction produces chloroacetylated cellulose, which is then reacted with sodium hydroxide to produce methyl N-(4-hydroxyhex-5-enyl)carbamate.
Applications De Recherche Scientifique
Methyl N-(4-hydroxyhex-5-enyl)carbamate is widely used in scientific research due to its unique properties. It is a water-soluble polymer that can be easily modified to suit a variety of applications. methyl N-(4-hydroxyhex-5-enyl)carbamate is commonly used as a thickening agent in various scientific experiments, including protein crystallization, drug delivery, and tissue engineering.
Propriétés
Numéro CAS |
116699-71-9 |
|---|---|
Nom du produit |
methyl N-(4-hydroxyhex-5-enyl)carbamate |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl N-(4-hydroxyhex-5-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h3,7,10H,1,4-6H2,2H3,(H,9,11) |
Clé InChI |
QYEGEANMGTYDLZ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCC(C=C)O |
SMILES canonique |
COC(=O)NCCCC(C=C)O |
Synonymes |
Carbamic acid, (4-hydroxy-5-hexenyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



